molecular formula C15H21NOS B14897620 n-(4-(Cyclopentylthio)phenyl)isobutyramide

n-(4-(Cyclopentylthio)phenyl)isobutyramide

Cat. No.: B14897620
M. Wt: 263.4 g/mol
InChI Key: WTEHFYKDPQTCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-(4-(Cyclopentylthio)phenyl)isobutyramide is an organic compound with the molecular formula C15H21NOS It is characterized by the presence of a cyclopentylthio group attached to a phenyl ring, which is further connected to an isobutyramide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-(Cyclopentylthio)phenyl)isobutyramide typically involves the reaction of 4-(cyclopentylthio)aniline with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

n-(4-(Cyclopentylthio)phenyl)isobutyramide can undergo various types of chemical reactions, including:

    Oxidation: The cyclopentylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

n-(4-(Cyclopentylthio)phenyl)isobutyramide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of n-(4-(Cyclopentylthio)phenyl)isobutyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylthio group may enhance the compound’s binding affinity to these targets, while the isobutyramide moiety can modulate its pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • n-(4-(Cyclopentylthio)phenyl)acetamide
  • n-(4-(Cyclopentylthio)phenyl)propionamide
  • n-(4-(Cyclopentylthio)phenyl)butyramide

Uniqueness

n-(4-(Cyclopentylthio)phenyl)isobutyramide is unique due to the presence of the isobutyramide moiety, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific research applications.

Properties

Molecular Formula

C15H21NOS

Molecular Weight

263.4 g/mol

IUPAC Name

N-(4-cyclopentylsulfanylphenyl)-2-methylpropanamide

InChI

InChI=1S/C15H21NOS/c1-11(2)15(17)16-12-7-9-14(10-8-12)18-13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3,(H,16,17)

InChI Key

WTEHFYKDPQTCDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)SC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.